molecular formula C23H19FN2O2 B11710507 N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11710507
M. Wt: 374.4 g/mol
InChI Key: LAXGZZZXFPWVQX-RCCKNPSSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE typically involves the following steps:

    Formation of the Enamide Backbone: The initial step involves the formation of the enamide backbone through a condensation reaction between an amide and an aldehyde or ketone.

    Introduction of Substituents: The fluorophenyl, methylphenyl, and phenylformamido groups are introduced through various substitution reactions, often involving halogenation and subsequent nucleophilic substitution.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE may involve large-scale batch reactions with optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the double bond or the amide group, resulting in the formation of reduced products.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized aromatic compounds, while reduction may produce saturated amides or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.

Biology

In biological research, this compound may serve as a probe to study enzyme-substrate interactions, particularly those involving amide bonds and aromatic groups. It can also be used in the design of bioactive molecules with potential therapeutic applications.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to enhance biological activity and selectivity against specific molecular targets.

Industry

In the industrial sector, (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that recognize the compound’s functional groups. The compound’s activity is mediated through pathways involving binding, inhibition, or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(4-CHLOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure with a chlorine substituent instead of fluorine.

    (2E)-3-(4-FLUOROPHENYL)-N-(4-ETHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a methyl group.

    (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(BENZAMIDO)PROP-2-ENAMIDE: Similar structure with a benzamido group instead of phenylformamido.

Uniqueness

The uniqueness of (2E)-3-(4-FLUOROPHENYL)-N-(4-METHYLPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C23H19FN2O2

Molecular Weight

374.4 g/mol

IUPAC Name

N-[(E)-1-(4-fluorophenyl)-3-(4-methylanilino)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C23H19FN2O2/c1-16-7-13-20(14-8-16)25-23(28)21(15-17-9-11-19(24)12-10-17)26-22(27)18-5-3-2-4-6-18/h2-15H,1H3,(H,25,28)(H,26,27)/b21-15+

InChI Key

LAXGZZZXFPWVQX-RCCKNPSSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.